molecular formula C60H18Al2I12O15 B1145138 dialuminium tris[2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate] CAS No. 15790-05-3

dialuminium tris[2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate]

Cat. No.: B1145138
CAS No.: 15790-05-3
M. Wt: 2555.592636
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Description

Dialuminium tris[2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate] is a complex organoaluminum compound known for its unique structural and chemical properties This compound features a central aluminum atom coordinated with three benzoate ligands, each substituted with a xanthene moiety that is heavily iodinated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dialuminium tris[2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate] typically involves the following steps:

    Preparation of 2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoic acid: This intermediate is synthesized by iodination of 2-(6-oxido-3-oxoxanthen-9-yl)benzoic acid using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Formation of the Aluminum Complex: The benzoic acid derivative is then reacted with an aluminum salt, such as aluminum chloride or aluminum nitrate, in a suitable solvent like dichloromethane or toluene. The reaction is typically carried out under reflux conditions to ensure complete coordination of the ligands to the aluminum center.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis with optimizations for yield and purity. This includes:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification Techniques: Employing crystallization, chromatography, or recrystallization methods to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dialuminium tris[2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate] can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of higher oxidation state species.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the iodine atoms or the xanthene moiety.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, thiols.

Major Products

    Oxidation Products: Higher oxidation state aluminum complexes.

    Reduction Products: Reduced xanthene derivatives.

    Substitution Products: Compounds with substituted iodine atoms.

Scientific Research Applications

Chemistry

In chemistry, dialuminium tris[2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate] is used as a reagent for studying coordination chemistry and the effects of heavy halogen substitution on ligand properties.

Biology

In biological research, this compound can be used as a fluorescent probe due to the xanthene moiety, which exhibits fluorescence. The heavy iodine atoms also make it useful in imaging techniques such as X-ray crystallography and electron microscopy.

Medicine

In medicine, the compound’s unique structure and reactivity may be explored for developing diagnostic agents or therapeutic compounds, particularly in cancer research where heavy halogenated compounds are of interest.

Industry

Industrially, this compound can be used in the development of advanced materials, including catalysts and sensors, due to its robust coordination chemistry and potential electronic properties.

Mechanism of Action

The mechanism by which dialuminium tris[2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate] exerts its effects involves coordination to metal centers and interaction with biological molecules. The xanthene moiety can intercalate with DNA, while the aluminum center can coordinate with various biomolecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • Dialuminium tris[2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)benzoate]
  • Dialuminium tris[2-(2,4,5,7-tetrachloro-6-oxido-3-oxoxanthen-9-yl)benzoate]

Uniqueness

Dialuminium tris[2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate] is unique due to the presence of iodine atoms, which impart distinct electronic and steric properties compared to bromine or chlorine analogs. This makes it particularly useful in applications requiring heavy atom effects, such as in imaging and catalysis.

This comprehensive overview highlights the significance and versatility of dialuminium tris[2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate] in various scientific and industrial fields

Properties

CAS No.

15790-05-3

Molecular Formula

C60H18Al2I12O15

Molecular Weight

2555.592636

Synonyms

dialuminium tris[2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate]

Origin of Product

United States

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